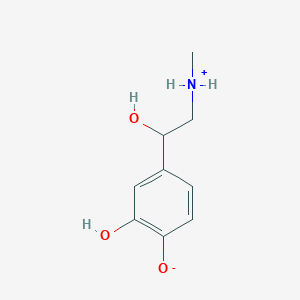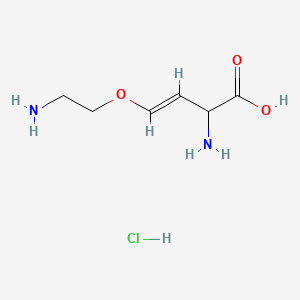
十二烷基磷酰胆碱
描述
十二烷基磷酰胆碱是一种两性离子型去污剂,常用于生化和生物物理研究。 它在溶解膜蛋白方面尤其具有价值,使其成为研究利用核磁共振波谱等技术进行蛋白质结构研究的重要工具 . 该化合物的分子式为C17H38NO4P,分子量为351.5 g/mol .
科学研究应用
Dodecylphosphocholine has a wide range of applications in scientific research:
Chemistry: Used as a detergent in the solubilization and purification of membrane proteins.
Medicine: Employed in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.
Industry: Utilized in the formulation of cosmetics and personal care products due to its surfactant properties.
作用机制
十二烷基磷酰胆碱通过与脂质双层和蛋白质相互作用来发挥其作用。 该化合物的两性离子性质使其能够整合到脂质膜中,破坏其结构并增加渗透性 . 此特性在增强亲水性化合物跨上皮屏障的旁细胞转运方面特别有用 . 该化合物形成胶束的能力在溶解膜蛋白方面也起着至关重要的作用,便于对其进行结构分析 .
类似化合物:
- 十四烷基磷酰胆碱
- 十六烷基磷酰胆碱
- 十八烷基磷酰胆碱
比较: 十二烷基磷酰胆碱因其疏水性和亲水性之间的最佳平衡而独一无二,使其在溶解膜蛋白方面非常有效,而不会使其变性 . 与十六烷基磷酰胆碱和十八烷基磷酰胆碱等长链类似物相比,十二烷基磷酰胆碱具有更好的溶解度和更低的临界胶束浓度,这对各种生化应用有利 .
准备方法
合成路线和反应条件: 十二烷基磷酰胆碱可通过十二烷醇与磷酰胆碱氯化物反应合成。 该反应通常涉及使用氢氧化钠等碱来促进磷酰胆碱酯键的形成 . 反应条件通常包括 50-70°C 的温度范围和几个小时的反应时间,以确保完全转化。
工业生产方法: 在工业环境中,十二烷基磷酰胆碱的生产可能涉及连续流动反应器,以优化反应效率和产率。 催化剂和先进的纯化技术(如色谱法)的使用可以进一步提高最终产品的纯度 .
化学反应分析
反应类型: 十二烷基磷酰胆碱主要进行水解和氧化反应。 水解可以在酸性或碱性条件下进行,导致磷酰胆碱酯键断裂 . 氧化反应可能涉及烷基链,导致形成各种氧化衍生物。
常用试剂和条件:
水解: 酸性或碱性条件,通常使用盐酸或氢氧化钠。
氧化: 氧化剂如过氧化氢或高锰酸钾。
主要产物:
水解: 十二烷醇和磷酰胆碱。
氧化: 十二烷基链的氧化衍生物,如十二烷酸.
4. 科研应用
十二烷基磷酰胆碱在科研领域有着广泛的应用:
化学: 用于膜蛋白的溶解和纯化中的去污剂.
生物学: 促进蛋白质-脂质相互作用和模拟生物膜的胶束形成的研究.
相似化合物的比较
- Tetradecylphosphocholine
- Hexadecylphosphocholine
- Octadecylphosphocholine
Comparison: Dodecylphosphocholine is unique due to its optimal balance between hydrophobic and hydrophilic properties, making it highly effective in solubilizing membrane proteins without denaturing them . Compared to its longer-chain analogs, such as hexadecylphosphocholine and octadecylphosphocholine, dodecylphosphocholine offers better solubility and lower critical micelle concentration, which is advantageous for various biochemical applications .
属性
IUPAC Name |
dodecyl 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H38NO4P/c1-5-6-7-8-9-10-11-12-13-14-16-21-23(19,20)22-17-15-18(2,3)4/h5-17H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHFVMDLPTZDOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H38NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00952050 | |
| Record name | Dodecyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00952050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29557-51-5 | |
| Record name | Dodecylphosphocholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029557515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00952050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DODECYLPHOSPHOCHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5CF6282DD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Dodecylphosphocholine interact with peptides and proteins?
A1: Dodecylphosphocholine forms micelles in aqueous solutions, creating a hydrophobic environment similar to biological membranes. Amphipathic peptides and proteins can interact with these micelles in various ways, depending on their structure and properties. [, , , , , , , , , , ] These interactions often involve:
Q2: What is the molecular structure of Dodecylphosphocholine?
A2: Dodecylphosphocholine is an amphipathic molecule consisting of:
Q3: What are the molecular formula and weight of Dodecylphosphocholine?
A4:
Q4: What is the critical micelle concentration (CMC) of Dodecylphosphocholine?
A5: The CMC of Dodecylphosphocholine is approximately 1.1 mM. This means that above this concentration, DPC molecules spontaneously assemble into micelles in aqueous solutions. [, ]
Q5: How does the Dodecylphosphocholine:protein ratio affect protein structure and function?
A6: The DPC:protein ratio is crucial for maintaining the native-like structure and function of membrane proteins. High DPC concentrations can lead to protein denaturation or the formation of non-native oligomeric states. [, ] Researchers optimize this ratio based on the specific protein and experimental conditions.
Q6: Does Dodecylphosphocholine possess any catalytic properties?
A7: Dodecylphosphocholine is not known to have catalytic properties. It is primarily used as a membrane-mimicking agent in structural and functional studies of membrane proteins. [, , ]
Q7: How is Dodecylphosphocholine used in computational studies of membrane proteins?
A8: Dodecylphosphocholine is frequently employed in molecular dynamics (MD) simulations to mimic the membrane environment. These simulations provide insights into the structure, dynamics, and interactions of membrane proteins within a simulated lipid bilayer. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



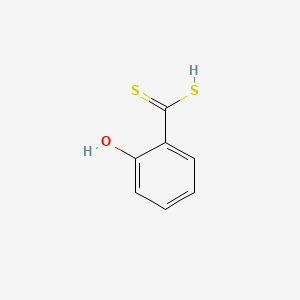
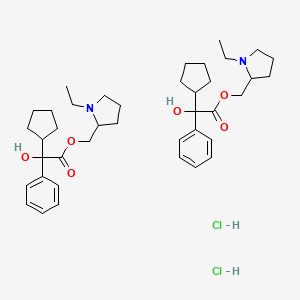
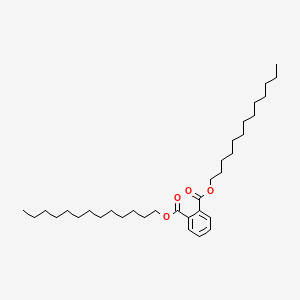

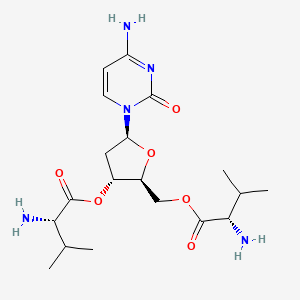
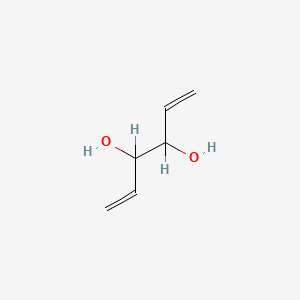
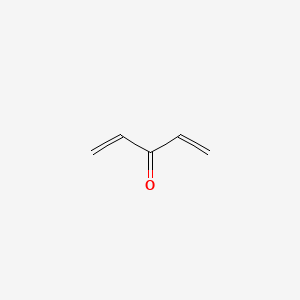

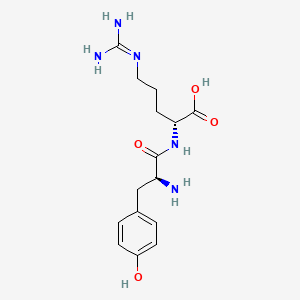
![N-[(3E)-3-benzylidene-9-oxo-1,2-dihydropyrrolo[2,1-b]quinazolin-6-yl]-3-piperidin-1-ylpropanamide](/img/structure/B1670801.png)
